

2-Ethyloctanoic Acid: A Comprehensive Technical Safety Guide

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Compound of Interest

Compound Name: 2-Ethyloctanoic acid

Cat. No.: B020330

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for **2-Ethyloctanoic acid**, compiled from comprehensive Safety Data Sheet (SDS) analysis. The following sections detail the physicochemical properties, toxicological profile, and essential safety protocols for handling this compound. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety procedures.

Physicochemical and Toxicological Data

Quantitative data for **2-Ethyloctanoic acid** has been aggregated from multiple sources to provide a comprehensive overview of its properties and hazards.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ O ₂	PubChem[1]
Molecular Weight	172.26 g/mol	PubChem[1]
Appearance	Colorless to light yellow liquid with a mild odor.	ICSC[2], PubChem[3]
Boiling Point	227 °C	ICSC[2]
Melting Point	-59 °C	ICSC[2]
Flash Point	> 114 °C (237.2 °F)	Thermo Fisher Scientific[4], ICSC[2]
Autoignition Temperature	310 °C (590 °F)	Thermo Fisher Scientific[4]
Density	0.903 g/cm ³	CAMEO Chemicals[5]
Vapor Pressure	4 Pa at 20 °C	ICSC[2]
Vapor Density	5.0 (Air = 1)	ICSC[2]
Solubility in Water	0.14 g/100ml (very poor)	ICSC[2]
log Kow (Octanol-Water Partition Coefficient)	2.64	PubChem[3]

Table 2: Toxicological Information

Endpoint	Value	Species	Source
Acute Oral Toxicity (LD50)	3.0 g/kg	Rat	CAMEO Chemicals[5]
Acute Dermal Toxicity (LD50)	> 2000 mg/kg	Rat	NICNAS[6]
Skin Corrosion/Irritation	Causes skin irritation (Category 2)	Rabbit	PubChem[7], NICNAS[6]
Serious Eye Damage/Irritation	Causes serious eye damage (Category 1)	Rabbit	PubChem[7], Loba Chemie[8]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child (Category 2)	Animal studies	Loba Chemie[8], OXEA[9]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation (Category 3)	-	PubChem[7]

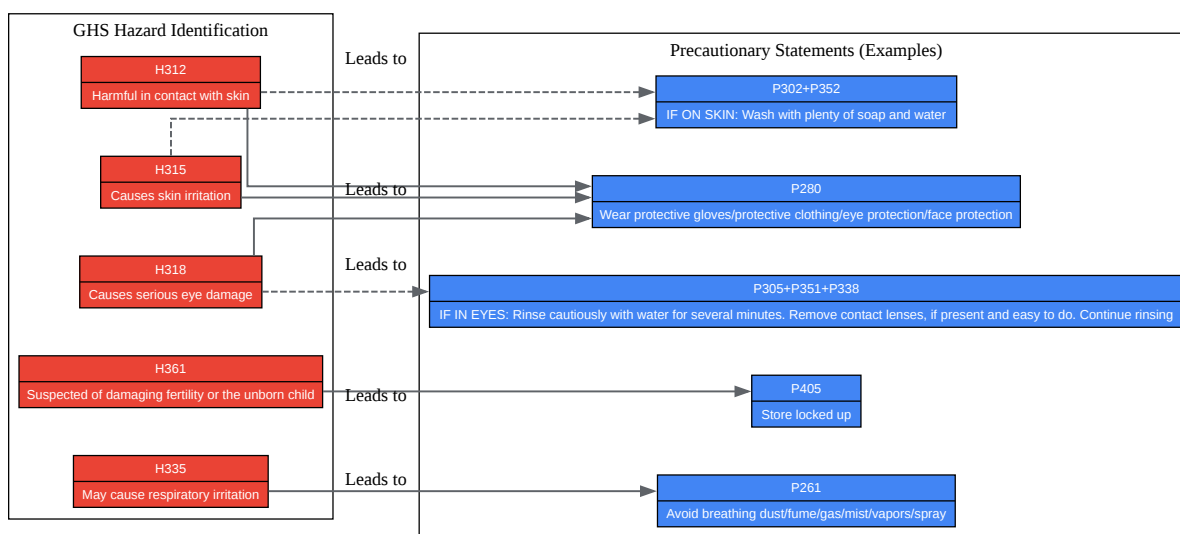
GHS Classification and Hazard Communication

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

Table 3: GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Pictogram
Acute Toxicity (Dermal)	4	H312: Harmful in contact with skin	GHS07
Skin Corrosion/Irritation	2	H315: Causes skin irritation	GHS07
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage	GHS05
Reproductive Toxicity	2	H361: Suspected of damaging fertility or the unborn child	GHS08
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	3	H335: May cause respiratory irritation	GHS07

The logical relationship between the GHS classification and the required precautionary statements is illustrated in the diagram below.



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Caption: GHS Hazard to Precautionary Statement Logic.

Experimental Protocols for Hazard Determination

The toxicological and physical hazard data presented are derived from standardized experimental protocols. The following are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 420, 423, 425)

The assessment of acute oral toxicity is conducted using one of three OECD guidelines: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), or the Up-and-Down Procedure (TG 425).^{[10][11][12][13][14]} These methods aim to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals.^[13]

- Principle: A single dose of the substance is administered orally to a group of fasted animals.^[13]
- Test Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used.^[12]
- Procedure: The substance is administered by gavage.^[14] Dosing is done in a stepwise manner.^[14] For TG 420, fixed doses of 5, 50, 300, and 2000 mg/kg are used.^{[12][14]} The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces toxicity without mortality.^[14] Subsequent dosing depends on the observed effects.^[14]
- Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.^[12] Observations include changes in skin, fur, eyes, and behavior.^[12]
- Endpoint: The LD50 value is calculated based on the dose at which mortality is observed.

Skin Irritation (OECD 439)

The potential for a substance to cause skin irritation is assessed using the in vitro Reconstructed Human Epidermis (RhE) Test Method.^{[15][16][17][18]}

- Principle: This test uses a three-dimensional human epidermis model that mimics the properties of human skin.^{[15][18]} The test substance is applied topically to the tissue surface.^[18]
- Procedure: After a defined exposure period (e.g., 60 minutes), the substance is removed, and the tissue is incubated.^[18]
- Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan salt, which is

measured spectrophotometrically.[16] A reduction in cell viability below a certain threshold ($\leq 50\%$) indicates that the substance is an irritant.[15]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[3][19][20][21]

- Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[3]
- Test Animals: The albino rabbit is the preferred species.[19]
- Procedure: The substance is instilled into the conjunctival sac.[21] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[19]
- Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva, which are scored.[3][20] The observation period can be extended to assess the reversibility of any effects.[20]
- Endpoint: The severity and reversibility of the observed eye lesions determine the classification of the substance as an irritant or corrosive.

Reproductive/Developmental Toxicity (OECD 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[5][22]

- Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and lactation.[5][22]
- Test Animals: The rat is the recommended species.[22]
- Procedure: The substance is typically administered orally.[22] Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[22]
- Observation: Endpoints evaluated include effects on gonadal function, mating behavior, conception, parturition, and the growth and development of the offspring.[5]

- Endpoint: The findings are evaluated based on observed effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

Flash Point (ASTM D93)

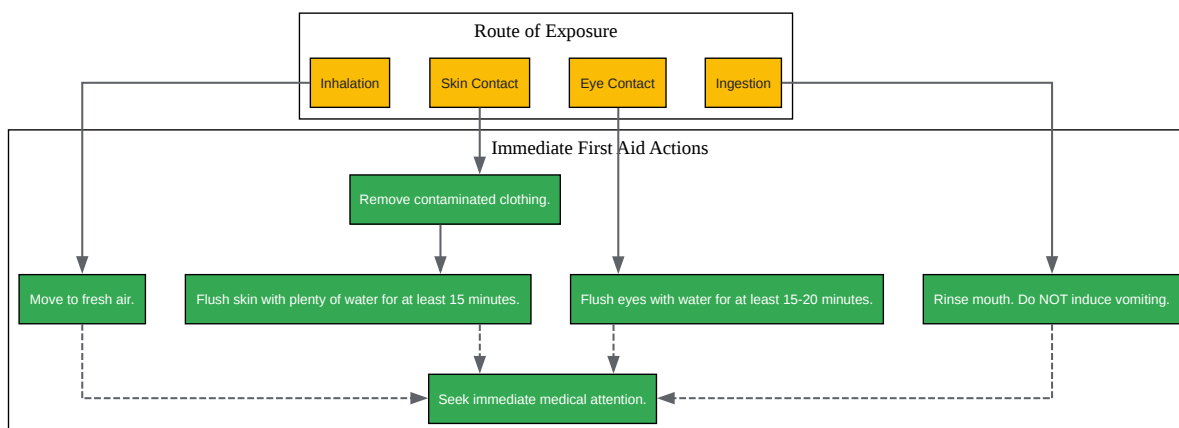
The flash point is determined using the Pensky-Martens Closed Cup Tester.[\[1\]](#)[\[6\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Principle: The sample is heated in a closed cup at a controlled rate while being stirred.[\[25\]](#)
An ignition source is periodically introduced into the vapor space above the liquid.[\[1\]](#)
- Procedure: A specified volume of the sample is placed in the test cup.[\[25\]](#) The temperature is increased at a constant rate.[\[25\]](#)
- Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[\[25\]](#)

Emergency Procedures and Personal Protective Equipment

First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure to **2-Ethyl octanoic acid**.

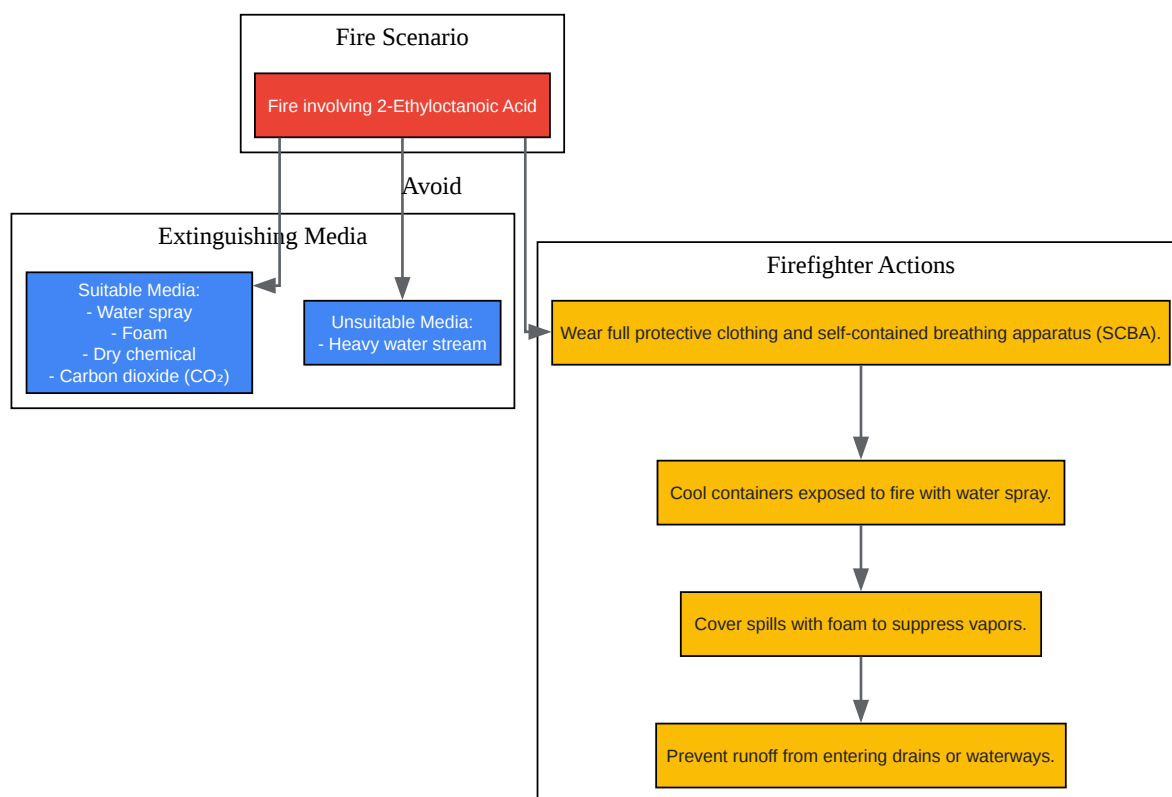


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Caption: First Aid Workflow for **2-Ethylhexanoic Acid** Exposure.

Firefighting Measures

2-Ethylhexanoic acid is a combustible liquid.[2]

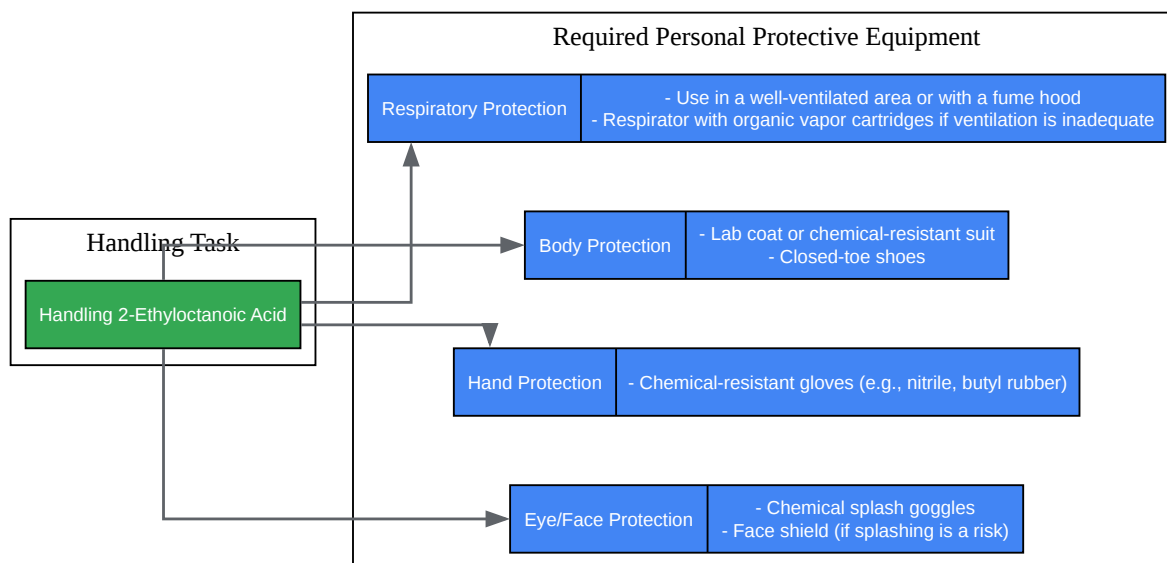


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Caption: Firefighting Decision Workflow.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling **2-Ethyl-octanoic acid** to prevent exposure.[8][26][27][28][29]



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Caption: Personal Protective Equipment for Handling **2-Ethyloctanoic Acid**.

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors.[8] Use only in well-ventilated areas.[8] Wash hands thoroughly after handling.[8]
- Storage: Store in a cool, well-ventilated place.[8] Keep container tightly closed.[8] Store away from incompatible materials such as strong oxidizing agents and bases.[8]

This guide provides a comprehensive overview of the safety data and handling procedures for **2-Ethyloctanoic acid**. It is essential for all personnel to be familiar with this information before working with this chemical. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

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